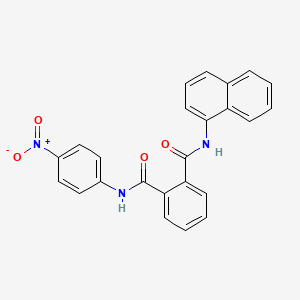

![molecular formula C20H22N4O2S B5514770 2-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5514770.png)

2-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis approaches for derivatives of tetrahydroisoquinoline, which share core structural similarities with the compound , involve multiple steps, including condensation and cyclization reactions. For example, compounds like 3-acetyl[1,2,4]triazolo[3,4-a]isoquinolines are prepared using chitosan as a catalyst, showcasing the methodology for synthesizing complex heterocyclic systems (Hassaneen et al., 2011). Such methods typically involve the use of heterogeneous catalysts under microwave irradiation, which may parallel the synthesis route for the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various analytical techniques. Crystal structure determination via X-ray single-crystal diffraction is common, revealing features such as hydrogen bonding and the geometry of complex heterocyclic systems (Sokol et al., 2003). These studies provide insight into the three-dimensional arrangement and intermolecular interactions present in similar isoquinoline derivatives.

Chemical Reactions and Properties

Isoquinoline derivatives exhibit a range of chemical behaviors depending on their functional groups. The reactions can include nucleophilic substitutions, electrophilic additions, and cyclization processes. The compound's reactivity can be influenced by the presence of the furan and triazole rings, which are common sites for chemical transformations. The synthesis and reactions of related compounds, such as 3,3-dialkyl-1-(2-furyl)-3,4-dihydroisoquinolines, demonstrate typical chemical properties and reactions that may be relevant to our compound (Mikhailovskii et al., 2013).

Wissenschaftliche Forschungsanwendungen

Herbicide Antidote Properties

Haloacyl 1-substituted-1,2,3,4-tetrahydroisoquinoline compounds, which include the specified chemical, have been identified as effective antidotes for thiocarbamate, triazine-type, and acetamide herbicides. These compounds are particularly useful in protecting crops like corn from the harmful effects of certain herbicides (Cacm Staff, 2009).

Antibacterial Activity

Research has shown that derivatives of triazolo[3,4-a]isoquinolines exhibit significant antibacterial properties. A study utilizing chitosan as a catalyst under microwave irradiation synthesized 3-Acetyl[1,2,4]triazolo[3,4-a]isoquinolines and demonstrated their antibacterial effects (H. Hassaneen et al., 2011).

Antimicrobial Applications

5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline and its derivatives, which are structurally similar to the specified compound, have shown promising results in antimicrobial activities. The synthesis of these compounds and their potential in addressing microbial infections were explored in a study (Shawkat A. Abdel-Mohsen, 2003).

Synthesis and Structure Studies

The synthesis and structural analysis of iron(III) chloride complex with related compounds have been conducted. These studies provide insights into the chemical properties and potential applications of such compounds in various fields, including material science and pharmaceuticals (V. I. Sokol et al., 2003).

Synthesis Techniques

Research on the synthesis of similar compounds, such as 1-methyleneisoquinolines, has been reported. These studies contribute to the understanding of the chemical synthesis process and potential applications of the resulting compounds in various fields, including medicinal chemistry (Tomas Opsomer et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[5-(furan-2-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-14(2)24-19(17-8-5-11-26-17)21-22-20(24)27-13-18(25)23-10-9-15-6-3-4-7-16(15)12-23/h3-8,11,14H,9-10,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSHVOTYTKNNFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5514687.png)

![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5514704.png)

![N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5514707.png)

![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)

![N-[(3S*,4R*)-1-(2-methoxybenzyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5514724.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5514739.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5514750.png)

![2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5514763.png)

![5-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine](/img/structure/B5514771.png)

![[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B5514785.png)